molecular formula C15H18BrN5OS B6438618 5-bromo-2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine CAS No. 2549056-84-8

5-bromo-2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B6438618
CAS No.: 2549056-84-8
M. Wt: 396.3 g/mol
InChI Key: YTYNTCASNCMFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-bromo-2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine (CAS: 2548980-32-9) is a pyrimidine derivative characterized by a bromine atom at position 5, a methylsulfanyl group at position 2, and a piperidine moiety substituted with a pyrazin-2-yloxymethyl group at position 4. Its molecular formula is C₁₅H₁₉N₅OS, with a molecular weight of 317.4 g/mol .

Properties

IUPAC Name

5-bromo-2-methylsulfanyl-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5OS/c1-23-15-19-8-12(16)14(20-15)21-6-2-11(3-7-21)10-22-13-9-17-4-5-18-13/h4-5,8-9,11H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYNTCASNCMFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CCC(CC2)COC3=NC=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Methylsulfanyl Substitution

The 5-bromo-2-(methylsulfanyl)pyrimidine intermediate is synthesized via a one-step reaction using 2-bromomalonaldehyde and thioacetamide in acetic acid. This method, adapted from, achieves a 43% yield under the following conditions:

ReagentRoleConditionsYieldSource
2-BromomalonaldehydeCore precursor80–100°C in glacial acetic acid43%
ThioacetamideMethylsulfanyl sourceMolecular sieves as catalyst

Mechanism : Cyclocondensation of 2-bromomalonaldehyde with thioacetamide forms the pyrimidine ring, with simultaneous bromine incorporation at position 5 and methylsulfanyl at position 2.

Alternative Route: Functionalization of Preformed Pyrimidines

Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate (CAS 50593-91-4) is a commercially available intermediate. Hydrolysis of the ester group followed by decarboxylation yields 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid (CAS 50593-92-5), which can be further modified.

ComponentAmountCatalyst SystemYieldSource
5-Bromo-2-(methylsulfanyl)pyrimidine1.0 eqPd(OAc)₂ (5 mol%)68%
4-[(Pyrazin-2-yloxy)methyl]piperidine1.2 eqBINAP (10 mol%)

Optimization : Elevated temperatures (110°C) and excess piperidine derivative improve reaction efficiency.

SNAr Reaction

In polar aprotic solvents (e.g., DMSO), the bromine at position 5 activates the pyrimidine for nucleophilic attack by the piperidine nitrogen. This method, however, requires careful control of base strength to avoid side reactions.

Synthesis of 4-[(Pyrazin-2-yloxy)methyl]piperidine

Mitsunobu Reaction

The pyrazin-2-yloxy group is introduced via a Mitsunobu reaction between pyrazin-2-ol and 4-(hydroxymethyl)piperidine :

ReagentRoleConditionsYieldSource
Pyrazin-2-olOxygen nucleophileDIAD, PPh₃, THF, 0°C→RT75%
4-(Hydroxymethyl)piperidineAlcohol substrate

Key Insight : The Mitsunobu reaction ensures retention of configuration and high regioselectivity.

Alternate Pathway: Reductive Amination

A two-step approach involves:

  • Chloromethylation : Treating piperidine with chloromethyl pyrazine.

  • Reduction : Using NaBH₄ to stabilize the intermediate.

Integrated Synthetic Pathway

Combining the above steps, the full synthesis proceeds as follows:

  • Pyrimidine Core : Prepare 5-bromo-2-(methylsulfanyl)pyrimidine via cyclocondensation.

  • Piperidine Coupling : Attach 4-[(pyrazin-2-yloxy)methyl]piperidine via Pd-catalyzed amination.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) yields the final compound.

Overall Yield : 28–35% (multi-step).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYieldSource
One-step cyclocondensationShort synthesis timeModerate yield (43%)43%
Buchwald couplingHigh regioselectivityRequires palladium catalyst68%
Mitsunobu reactionNo racemizationCostly reagents (DIAD, PPh₃)75%

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones depending on the oxidizing agent used.

  • Reduction: Reduction reactions might reduce the bromine atom to a hydrogen, although this is less common.

  • Substitution: Nucleophilic aromatic substitution is possible, especially due to the electron-withdrawing nature of the bromine atom.

Common Reagents and Conditions:

  • Oxidizing agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.

  • Reducing agents: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Substitution conditions: Strong nucleophiles like amines, thiols in aprotic solvents.

Major Products: The major products from these reactions include sulfoxides or sulfones from oxidation, de-brominated derivatives from reduction, and various substituted derivatives from nucleophilic aromatic substitutions.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine has been studied for its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH) . DHODH is crucial in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. Inhibition of this enzyme can lead to antiproliferative effects in rapidly dividing cells, making it a target for cancer therapies .

Immune Modulation

Recent studies indicate that similar pyrimidine derivatives may modulate immune responses by interacting with PGE2 receptors , influencing cytokine production and macrophage polarization. This suggests that this compound could have applications in immunotherapy, particularly in reactivating immune functions in tumor environments .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties, potentially making it effective against various pathogens. Pyrimidine derivatives are often explored for their ability to disrupt microbial cell processes, which could be beneficial in developing new antibiotics .

Case Study 1: DHODH Inhibition

A study demonstrated that derivatives similar to this compound exhibited significant inhibition of DHODH activity in vitro, leading to reduced proliferation of certain cancer cell lines .

Case Study 2: Immune Response Modulation

Research indicated that compounds with similar structures could enhance immune responses by modulating cytokine levels, suggesting potential applications in cancer immunotherapy .

Mechanism of Action

The detailed mechanism of action would depend on the specific biological target. Generally, compounds like this can bind to active sites of enzymes or receptors, inhibiting or modulating their activity. For example, if it targets an enzyme, it might form non-covalent interactions within the enzyme's active site, preventing substrate access and thus inhibiting enzyme activity. Molecular targets could include kinases, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Substitutions

a) 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine
  • Structure : Features a 4-methylpiperidine group at position 4 instead of the pyrazin-2-yloxymethyl-piperidine moiety.
  • Synthesis : Prepared via a one-step solution crystallization method, yielding crystals suitable for X-ray diffraction and density functional theory (DFT) studies .
  • Key Differences : The absence of the pyrazine oxygen bridge reduces molecular complexity and may influence solubility or binding affinity in biological systems.
b) tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (CAS: 1235451-38-3)
  • Structure : Contains a piperazine ring instead of piperidine, with a tert-butyloxycarbonyl (Boc) protecting group.
  • Relevance : The Boc group enhances stability during synthesis, and the piperazine ring’s additional nitrogen atom could alter electronic properties compared to the piperidine analogue .
c) N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide
  • Structure : Shares the 5-bromo-2-(piperidin-1-yl)pyrimidine core but incorporates a sulfonamide group and methoxy-phenyl substituent.
  • Crystallography: Stabilized by intramolecular π-π stacking (centroid distance: 3.396–3.633 Å) and N–H⋯O hydrogen bonding, highlighting the role of non-covalent interactions in molecular packing .

Analogues with Modified Sulfur-Containing Groups

a) Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate (CAS: 50593-91-4)
  • Structure : Replaces the piperidine-pyrazine substituent with a methyl carboxylate group at position 4.
  • Physical Properties : Molecular weight 263.11 g/mol , melting point 67–70°C .
  • Synthetic Utility : Serves as a precursor for Suzuki-Miyaura coupling reactions, as demonstrated by its conversion to boronic ester derivatives (e.g., 23c in ) .
b) 5-Bromo-2-(trifluoromethyl)pyrimidine
  • Structure : Substitutes the methylsulfanyl group with a trifluoromethyl group.
  • Impact of Fluorine : The electron-withdrawing CF₃ group may enhance metabolic stability and lipophilicity compared to the methylsulfanyl analogue .

Bioactive Analogues

a) 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine (Compound 22c in )
  • Synthesis : Prepared in 79% yield via nucleophilic aromatic substitution.
b) N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)-4-methylbenzenesulfonamide
  • Biological Relevance: Sulfonamide derivatives are known for antimicrobial and antitumor activities, suggesting possible applications for this compound .

Biological Activity

5-bromo-2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine (CAS Number: 2549056-84-8) is a complex organic compound characterized by its unique structural features, which include a pyrimidine core substituted with bromine, a methylsulfanyl group, and a pyrazin-2-yloxy methyl piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development.

The molecular formula of this compound is C15H18BrN5OSC_{15}H_{18}BrN_{5}OS, with a molecular weight of 396.3 g/mol. Its structure is significant for its pharmacological potential, as the various functional groups can influence its biological interactions.

PropertyValue
CAS Number2549056-84-8
Molecular FormulaC15H18BrN5OS
Molecular Weight396.3 g/mol

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Preliminary studies suggest that this compound may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines, which is crucial for DNA and RNA synthesis.

Antiviral Activity

Research indicates that compounds similar to this compound have shown significant antiviral properties. For instance, studies on related pyrazole derivatives demonstrated their efficacy against viral replication, particularly in the context of measles virus inhibition through DHODH pathways .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. In vitro assays have shown that derivatives containing similar moieties can inhibit the growth of various bacterial strains, indicating that the presence of the pyrazinyl and piperidine groups may enhance this activity .

Anticancer Potential

In cancer research, compounds with structural similarities have been evaluated for their growth-inhibitory effects on cancer cell lines. For example, related thiazole derivatives have been shown to inhibit Na+/K(+)-ATPase and Ras oncogene activity, suggesting that this compound may also exhibit anticancer properties through similar mechanisms .

Study on DHODH Inhibition

A study focused on the synthesis and evaluation of pyrimidine derivatives revealed that some compounds effectively inhibited DHODH in human cells, leading to reduced viral replication rates. The findings highlighted the potential of these compounds as therapeutic agents against viral infections .

Antimicrobial Evaluation

Another investigation assessed the antimicrobial activity of various pyrazole derivatives against clinical isolates of bacteria. The results indicated moderate to strong inhibitory effects, supporting further exploration into the antimicrobial potential of structurally related compounds .

Q & A

Q. Basic

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and purity. The methylsulfanyl group (-S-CH3\text{-S-CH}_3) appears as a singlet near δ 2.5 ppm in 1H^1H NMR .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • X-ray crystallography : Resolves bond angles, torsion angles, and intermolecular interactions. For example, triclinic crystal systems (space group P1P1) with unit cell parameters a=13.6081A˚a = 13.6081 \, \text{Å}, b=14.5662A˚b = 14.5662 \, \text{Å}, and c=14.7502A˚c = 14.7502 \, \text{Å} are typical for related pyrimidine derivatives .

How can computational chemistry be integrated into the design of derivatives of this compound?

Q. Advanced

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and optimize synthetic routes, reducing trial-and-error experimentation .
  • Docking studies : Molecular dynamics simulations model interactions with biological targets (e.g., enzymes), guiding structural modifications for enhanced binding .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, CYP450 inhibition) early in derivative design .

What strategies resolve contradictions in biological activity data across different studies?

Q. Advanced

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
  • SAR analysis : Compare substituent effects (e.g., replacing methylsulfanyl with methoxy) to identify critical pharmacophores .
  • Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

What are the challenges in optimizing the synthetic yield of this compound, and how can they be addressed?

Q. Advanced

  • Low regioselectivity : Competing substitutions at pyrimidine positions 4 and 6 can occur. Use directing groups (e.g., bromine at position 5) to control reactivity .
  • Side reactions : Piperidine ring alkylation may lead to byproducts. Employ slow addition of reagents and low temperatures (<10°C) .
  • Scale-up limitations : Transitioning from milligram to gram-scale synthesis requires optimizing solvent volume ratios and catalyst loading (e.g., Pd/C for coupling steps) .

What are the primary biological targets hypothesized for this compound based on structural analogs?

Q. Basic

  • Kinase inhibition : Pyrimidine derivatives often target ATP-binding pockets in kinases (e.g., MAPK, EGFR) due to their planar aromatic cores .
  • Enzyme inhibition : Sulfanyl and pyrazine groups may interact with cysteine residues or metal ions in metalloproteases (e.g., methionine aminopeptidases) .
  • Antimicrobial activity : Piperidine-containing analogs show activity against Gram-positive bacteria via membrane disruption .

How does the crystal packing and intermolecular interactions influence the compound’s physicochemical properties?

Q. Advanced

  • Hydrogen bonding : N–H···O and C–H···S interactions stabilize crystal lattices, affecting solubility and melting points .
  • π-π stacking : Aromatic pyrimidine and pyrazine rings stack at 3.5–4.0 Å distances, influencing solid-state stability and bioavailability .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 12% S···H interactions in related sulfanyl derivatives) to predict polymorphism .

What role does the methylsulfanyl group play in the compound’s reactivity and bioactivity?

Q. Advanced

  • Electron-withdrawing effects : The -S-CH3\text{-S-CH}_3 group decreases electron density at the pyrimidine ring, enhancing electrophilic substitution at position 4 .
  • Metabolic stability : Sulfur atoms resist oxidative degradation compared to ethers, prolonging half-life in vivo .
  • Target interactions : The sulfanyl group may form hydrogen bonds with kinase hinge regions (e.g., Val/Lys residues) or coordinate metal ions in enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.